Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 1,2,4-thiadiazole ring via a thioacetamido bridge. The m-tolyl (meta-methylphenyl) substituent on the thiadiazole ring introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-4-3-5-14(10-12)17-21-19(27-22-17)26-11-16(23)20-15-8-6-13(7-9-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKKMZQFKKSORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated acetamide to form the thioether linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro thiadiazole derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in heterocyclic cores, substituents, ester groups, and molecular properties. Below is a comparative analysis based on the provided evidence:
Table 1: Key Structural and Molecular Comparisons
Heterocyclic Core Variations
- Thiazole (Compound in ) : The thiazole-thiadiazole hybrid increases sulfur content, which may elevate lipophilicity and membrane permeability but reduce aqueous solubility .
Substituent Effects
- m-Tolyl vs.
- Methylthio (Compound in ) : The methylthio group increases lipophilicity, which could improve blood-brain barrier penetration but may also elevate toxicity risks .
Ester Group Impact
- Methyl Benzoate (Target Compound) : The methyl ester may confer faster metabolic clearance compared to ethyl esters (e.g., in and GW1100), which are typically more hydrolytically stable .
Research Findings and Implications
- Bioactivity Trends: Thiadiazole-containing compounds (e.g., the target compound and ) often exhibit pronounced enzyme inhibitory activity due to sulfur’s electronegativity. For instance, GW1100’s fluorophenyl and pyrimidine groups correlate with reported GPCR modulation .
- Solubility vs. Permeability : The target compound’s molecular weight (415.48 g/mol) and moderate lipophilicity suggest balanced solubility and permeability, whereas the higher sulfur content in (452.59 g/mol) may limit bioavailability .
Biological Activity
Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound with significant biological activity attributed to its structural features, particularly the thiadiazole moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and agriculture.
Structural Overview
The compound consists of:
- Thiadiazole Ring : Known for diverse biological activities.
- Benzoate Ester : Enhances solubility and bioavailability.
- Tolyl Group : Influences the compound's interaction with biological systems.
The molecular formula is , with a molecular weight of approximately 366.43 g/mol .
The biological activity of this compound is primarily due to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The thiadiazole ring can inhibit specific enzymes involved in cell growth and apoptosis.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to oxidative stress and apoptosis .
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has shown promising activity against various cancer cell lines, including:
- MCF-7 (breast cancer cells)
- Bel-7402 (liver cancer cells)
Studies suggest that it may modulate cell cycle regulation and promote apoptosis in cancer cells .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against a range of bacteria and fungi. Potential applications include:
- Agricultural Pesticides : Due to its structural properties that may interact with biological systems .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related thiadiazole compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | Similar thiadiazole structure with p-tolyl group | Potential anticancer activity |
| Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | Phenyl instead of tolyl group | Antimicrobial properties |
| Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | Chlorine substitution on phenyl ring | Enhanced cytotoxicity against cancer cells |
Case Study 1: Anticancer Activity Evaluation
In vitro studies evaluating the cytotoxic effects of this compound against MCF-7 and Bel-7402 cell lines revealed IC50 values significantly lower than standard chemotherapeutic agents. This suggests a potential role as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of thiadiazole derivatives found that this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development in agricultural applications .
Q & A
What are the established synthetic routes for Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, and what reaction conditions optimize yield and purity?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
- Step 2: Thioether linkage formation between the thiadiazole and acetamido-benzoate moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3: Esterification of the benzoic acid derivative using methanol and catalytic sulfuric acid .
Optimization Tips:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
